molecular formula C15H9BrOS2 B3037355 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde CAS No. 477868-30-7

3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde

Cat. No.: B3037355
CAS No.: 477868-30-7
M. Wt: 349.3 g/mol
InChI Key: MZSPZUMXNTWQPC-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with a 4-bromophenylsulfanyl group at the 3-position and an aldehyde functional group at the 2-position. The 4-bromophenyl group enhances lipophilicity and may influence binding interactions, while the aldehyde moiety introduces reactivity for further derivatization or participation in hydrogen bonding .

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrOS2/c16-10-5-7-11(8-6-10)18-15-12-3-1-2-4-13(12)19-14(15)9-17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSPZUMXNTWQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197005
Record name 3-[(4-Bromophenyl)thio]benzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477868-30-7
Record name 3-[(4-Bromophenyl)thio]benzo[b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477868-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Bromophenyl)thio]benzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl thiol reacts with the benzothiophene core.

    Formylation: The aldehyde group is introduced at the 2-position of the benzothiophene ring through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carboxylic acid

    Reduction: 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reported Bioactivity
3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde Benzothiophene Aldehyde, 4-bromophenylsulfanyl C₁₅H₉BrOS₂ 357.27 Hypothesized anti-inflammatory*
Brodifacoum 4-Hydroxycoumarin 4-bromobiphenyl, tetrahydronaphthalene C₃₁H₂₃BrO₃ 547.42 Anticoagulant, anti-inflammatory
Difethialone Thiochromenone 4-bromobiphenyl, thioester C₃₁H₂₃BrO₂S 563.48 Anticoagulant, NO suppression
Famotidine Thiazole Sulfamoyl, guanidine C₈H₁₅N₇O₂S₃ 337.44 Histamine H₂-receptor antagonist

*Bioactivity inferred from structural analogs (e.g., bromophenyl and sulfanyl groups in brodifacoum/difethialone) .

Key Observations:

Core Structure Differences: The benzothiophene core distinguishes the target compound from coumarin (brodifacoum) and thiochromenone (difethialone) derivatives. Famotidine’s thiazole core lacks aromatic bulk, favoring hydrogen-bonding interactions with histamine receptors .

Functional Group Impact :

  • The aldehyde group in the target compound offers a reactive site for condensation or nucleophilic addition, unlike the ester or thioester groups in brodifacoum/difethialone. This could enable covalent binding to proteins or participation in dynamic combinatorial chemistry .
  • The 4-bromophenylsulfanyl group mirrors substituents in brodifacoum and difethialone, which are critical for anticoagulant activity via vitamin K epoxide reductase inhibition .

The target compound’s aldehyde may modulate similar pathways but requires experimental validation. Famotidine’s sulfamoyl and guanidine groups target gastric acid secretion, highlighting how sulfur-containing moieties can diversify biological roles .

Crystallographic and Synthetic Considerations :

  • Structural determination of such compounds often employs SHELX and ORTEP-III for refinement and visualization . The aldehyde group’s polarity may influence crystallization behavior compared to less-polar analogs.
  • Synthetic routes for bromophenylsulfanyl derivatives typically involve Ullmann coupling or nucleophilic aromatic substitution, as seen in brodifacoum synthesis .

Biological Activity

3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H9BrOS\text{C}_{15}\text{H}_{9}\text{BrOS} and features a benzothiophene core with a bromophenyl group linked via a sulfanyl group and an aldehyde functional group at the 2-position.

Target of Action

Research indicates that similar compounds may target Glutathione S-transferase P (GSTP) , which plays a crucial role in detoxification processes within the body. The potential interaction with GSTP suggests that 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde could influence glutathione metabolic pathways, thereby affecting cellular detoxification mechanisms.

Mode of Action

The compound's mode of action may involve:

  • Nucleophilic substitution reactions due to the presence of the bromine atom.
  • Oxidation of the aldehyde group to form carboxylic acid derivatives.
  • Reduction to yield alcohol derivatives, which can further participate in biological interactions.

Antimicrobial Properties

Initial studies have shown that 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. The underlying mechanisms may involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells .

Case Studies

  • Anticancer Activity : A study highlighted that compounds structurally similar to 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde showed significant cytotoxic effects on breast cancer cell lines, suggesting its potential as a therapeutic agent against cancer .
  • Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to targets associated with SARS-CoV-2 Mpro, showcasing its potential application in antiviral drug development .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntiviralBinding affinity to SARS-CoV-2 Mpro

Q & A

Q. What strategies mitigate byproduct formation during benzothiophene core synthesis?

  • Answer :
  • Temperature control : Avoid exceeding 120°C to prevent decomposition.
  • Protecting groups : Temporarily shield reactive sites (e.g., aldehyde as acetal).
  • Flow chemistry : Use continuous reactors (as in ) to improve heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde
Reactant of Route 2
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3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde

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